2-Aminopyridine

Description

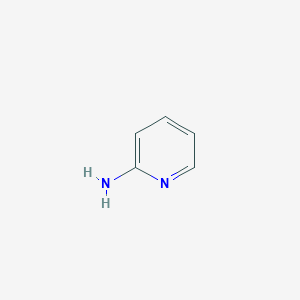

Structure

3D Structure

Properties

IUPAC Name |

pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c6-5-3-1-2-4-7-5/h1-4H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSNLGPSRYBMBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2, Array | |

| Record name | 2-AMINOPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19802 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMINOPYRIDINES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2408 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINOPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83784-84-3, Array | |

| Record name | Poly(2-aminopyridine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83784-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0024505 | |

| Record name | 2-Aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-aminopyridine appears as white powder or crystals or light brown solid. (NTP, 1992), Aminopyridine is a white or clear colored crystalline solid. It is soluble in water and alcohol. It is toxic by ingestion and by inhalation of the dust. It is used to make pharmaceuticals and dyes., White powder, leaflets, or crystals with a characteristic odor; [NIOSH], COLOURLESS OR WHITE POWDER OR CRYSTALS WITH CHARACTERISTIC ODOUR., White powder, leaflets, or crystals with a characteristic odor. | |

| Record name | 2-AMINOPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19802 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMINOPYRIDINES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2408 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/289 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-AMINOPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/381 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Aminopyridine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0026.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

399 to 410 °F at 760 mmHg (NTP, 1992), 210.6 °C, Boiling point: 104-106 °C @ 20 mm Hg, 211 °C, 411 °F | |

| Record name | 2-AMINOPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19802 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-AMINOPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/381 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Aminopyridine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0026.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

198 °F (NTP, 1992), 198 ° F, 68 °C, 154 °F (closed cup), 68 °C c.c., 198 °F, 154 °F | |

| Record name | 2-AMINOPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19802 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/289 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-AMINOPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/381 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Aminopyridine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0026.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 to 50 mg/mL at 66 °F (NTP, 1992), Soluble in alcohol, benzene, ether, and hot petrol ether, >100 g/100 g water @ 20 °C, Soluble in ethanol, ethyl ether, and acetone, Water solubility: >100g/100mL at 20 °C, Solubility in water: very good, >100% | |

| Record name | 2-AMINOPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19802 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-AMINOPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Aminopyridine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0026.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.065 @ 20 °C/4 °C | |

| Record name | 2-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.25 (Air= 1), Relative vapor density (air = 1): 3.2 | |

| Record name | 2-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-AMINOPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.8 mmHg at 77 °F (NIOSH, 2023), 0.09 [mmHg], Vapor pressure, kPa at 25 °C: 0.8, 0.8 mmHg at 77 °F, (77 °F): 0.8 mmHg | |

| Record name | 2-AMINOPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19802 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/289 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-AMINOPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/381 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Aminopyridine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0026.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White leaflets or large colorless crystals, WHITE POWDER OR CRYSTALS, White powder, leaflets, or crystals., Leaflets, or large crystals | |

CAS No. |

504-29-0, 26445-05-6, 24843-39-8 | |

| Record name | 2-AMINOPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19802 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMINOPYRIDINES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2408 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinylnitrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024843398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026445056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINOPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pyridylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSX981HEWU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-AMINOPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/381 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pyridine, 2-amino- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/US180858.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

138 to 140 °F (NTP, 1992), 58.1 °C, 58 °C, 137 °F | |

| Record name | 2-AMINOPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19802 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-AMINOPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/381 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Aminopyridine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0026.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Aminopyridine: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyridine is a foundational heterocyclic amine that serves as a critical building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials. Its unique electronic structure, characterized by the interplay between the pyridine ring and the exocyclic amino group, imparts a rich and versatile chemical reactivity. This guide provides a comprehensive overview of the core chemical properties, structural features, and detailed experimental methodologies relevant to the handling and application of 2-aminopyridine in a research and development setting.

Molecular Structure and Properties

2-Aminopyridine (IUPAC name: Pyridin-2-amine) is an aromatic organic compound with the chemical formula C₅H₆N₂. The molecule consists of a pyridine ring where an amino group substitutes a hydrogen atom at the C2 position. This substitution pattern is crucial to its chemical behavior, influencing its basicity, nucleophilicity, and participation in tautomeric equilibria.

Tautomerism

2-Aminopyridine exists in a tautomeric equilibrium with its imino form, 1,2-dihydropyridin-2-imine. However, the amino form is overwhelmingly predominant, with the equilibrium favoring it by a ratio of approximately 1000:1.[1] This stability is attributed to the preservation of the aromaticity of the pyridine ring in the amino tautomer.

Crystal Structure

X-ray diffraction studies have elucidated the crystal structure of 2-aminopyridine, revealing key bond lengths and intermolecular interactions. The C-NH₂ bond distance is notably short, indicating significant conjugation between the amino group's lone pair of electrons and the pyridine ring's π-system. In the solid state, molecules of 2-aminopyridine form centrosymmetrically related, hydrogen-bonded dimer-like pairs.

Quantitative Chemical Data

A summary of the key physicochemical properties of 2-aminopyridine is presented below. These values are essential for designing experimental conditions, predicting reactivity, and ensuring safe handling.

| Property | Value | Reference(s) |

| Molecular Weight | 94.11 g/mol | [1] |

| Appearance | White to light brown crystalline solid | [1] |

| Melting Point | 54-61 °C (129-142 °F) | [2] |

| Boiling Point | 204-210 °C (399-410 °F) at 760 mmHg | [2] |

| pKa (of conjugate acid) | 6.82 - 6.86 at 20 °C | [1] |

| Solubility | Soluble in water, alcohol, benzene, ether, and hot petroleum ether. | [2] |

| LogP (Octanol/Water) | 0.5 | [1] |

| Flash Point | 92 °C (198 °F) | [2] |

| Vapor Pressure | 5 hPa at 125 °C | [2] |

Spectroscopic Data

The following tables summarize the characteristic spectral data for 2-aminopyridine, which are fundamental for its identification and structural characterization.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.05 | dd | J = 5.1, 1.9 Hz | H6 (α to ring N) |

| ~7.38 | ddd | J = 8.3, 7.3, 1.9 Hz | H4 (γ to ring N) |

| ~6.61 | ddd | J = 7.3, 5.1, 1.0 Hz | H5 (β to ring N) |

| ~6.47 | d | J = 8.3 Hz | H3 (β to ring N) |

| ~4.63 | br s | - | -NH₂ |

Note: Data corresponds to a spectrum acquired in CDCl₃. Shifts and coupling constants can vary slightly based on solvent and concentration.

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~158.5 | C2 (bearing -NH₂) |

| ~148.1 | C6 (α to ring N) |

| ~137.5 | C4 (γ to ring N) |

| ~113.8 | C5 (β to ring N) |

| ~108.7 | C3 (β to ring N) |

Note: Data corresponds to a spectrum acquired in CDCl₃.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3442, 3300 | Strong | N-H stretching (asymmetric and symmetric) of the amino group |

| ~1630 | Strong | N-H scissoring (bending) vibration |

| ~1617 | Strong | C=C and C=N ring stretching vibrations |

| ~1562 | Strong | In-plane antisymmetric ring vibration |

| ~1480, 1440 | Medium-Strong | Pyridine ring stretching modes |

| ~1328 | Medium | C-N stretching vibration |

| ~770 | Strong | C-H out-of-plane bending |

Note: Peak positions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, or solution).[3][4]

UV-Vis Spectroscopy

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Ethanol | 234, 297 | - |

| 1M H₂SO₄ | 310 | - |

Note: The quantum yield of 2-aminopyridine in 1M H₂SO₄ has been determined to be approximately 64.3%.[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of 2-aminopyridine.

Synthesis

This classical method provides a direct route to 2-aminopyridine from pyridine.

-

Reaction:

-

Materials:

-

Pyridine (dried over KOH)

-

Sodium amide (NaNH₂)

-

Toluene (anhydrous)

-

Ammonium chloride solution (saturated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

-

Under a nitrogen atmosphere, add 1 mole of sodium amide to 500 mL of anhydrous toluene.

-

Heat the suspension to reflux (approximately 110 °C) with vigorous stirring.

-

Slowly add 1 mole of dry pyridine to the refluxing mixture over 1 hour.

-

Continue refluxing for 4-6 hours. The reaction progress can be monitored by the evolution of hydrogen gas.

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow, portion-wise addition of 100 g of crushed ice, followed by 100 mL of water.

-

Separate the organic layer. Extract the aqueous layer with toluene (3 x 100 mL).

-

Combine the organic extracts and extract the 2-aminopyridine into 10% aqueous HCl.

-

Make the acidic aqueous layer strongly basic (pH > 10) with concentrated NaOH solution, while cooling in an ice bath.

-

Extract the liberated 2-aminopyridine with diethyl ether (4 x 100 mL).

-

Dry the combined ethereal extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-aminopyridine.

-

This method offers a milder alternative to the Chichibabin reaction.

-

Reaction:

-

Materials:

-

Pyridine N-oxide

-

Trifluoroacetic anhydride (TFAA)

-

Pyridine

-

Hydrazine monohydrate

-

Ethanol

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

-

Procedure:

-

Formation of the Pyridinium Salt:

-

Dissolve 1.0 mmol of pyridine N-oxide and 5.0 mmol of pyridine in 5 mL of CH₂Cl₂ in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 2.0 mmol of trifluoroacetic anhydride (TFAA).

-

Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by LC-MS or TLC).

-

Concentrate the mixture under reduced pressure. Dissolve the residue in a minimal amount of CH₂Cl₂ and triturate with diethyl ether to precipitate the crude N-(2-pyridyl)pyridinium salt. Isolate by filtration.

-

-

Conversion to 2-Aminopyridine:

-

Treat the crude pyridinium salt with 5.0 mmol of hydrazine monohydrate in 5.0 mL of ethanol.

-

Heat the mixture at 80 °C for 2 hours.[6]

-

Cool the reaction mixture and concentrate it onto silica gel.

-

Purify the product by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure 2-aminopyridine.

-

-

Purification by Recrystallization

-

Protocol:

-

Dissolve the crude 2-aminopyridine in a minimum amount of hot solvent (e.g., toluene, water, or an ethanol/water mixture).

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Perform a hot filtration to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature. Crystal formation should occur.

-

To maximize yield, cool the flask in an ice bath for 30-60 minutes.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold recrystallization solvent.

-

Dry the purified crystals in a vacuum oven or desiccator.

-

Analytical Protocols

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 7.0) and methanol (e.g., 90:10 v/v).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detector: UV at 280 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

Column: DB-5MS or equivalent nonpolar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 310 °C.

-

Final hold: 10 minutes at 310 °C.

-

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-450 amu.

-

Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol.

Biological Activity and Mechanism of Action

2-Aminopyridine and its derivatives, notably 4-aminopyridine, are known to function as potassium channel blockers.[7] This activity is the basis for their therapeutic use in conditions such as multiple sclerosis, where they can improve nerve impulse conduction in demyelinated axons.

Mechanism as a Voltage-Gated Potassium Channel Blocker

The primary mechanism involves the physical obstruction of the ion conduction pore of voltage-gated potassium (Kᵥ) channels. This blockade inhibits the repolarizing efflux of potassium ions (K⁺) during an action potential, leading to a prolongation of the action potential duration. In demyelinated neurons, where current leakage is increased, this prolongation allows for a greater influx of calcium ions (Ca²⁺) at the axon terminal, which in turn enhances the release of neurotransmitters and can restore nerve signal propagation.[7]

Caption: Mechanism of 2-Aminopyridine as a Kᵥ channel blocker.

Safety and Handling

2-Aminopyridine is toxic if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

- 1. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 2. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. 2-Aminopyridine [webbook.nist.gov]

- 5. edinst.com [edinst.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Aminopyridine Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of the three structural isomers of aminopyridine: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. Understanding these fundamental characteristics is critical for applications in drug discovery, chemical synthesis, and materials science, as they govern molecular behavior, reactivity, and bioavailability.

Core Physicochemical Properties

The position of the amino group on the pyridine ring profoundly influences the electronic distribution, steric hindrance, and hydrogen bonding capabilities of each isomer. These differences are directly reflected in their macroscopic physicochemical properties. The data below has been compiled from various sources to provide a comparative summary.

Data Presentation: Comparative Physicochemical Properties

| Property | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |

| CAS Number | 504-29-0 | 462-08-8 | 504-24-5 |

| Molecular Weight | 94.11 g/mol | 94.11 g/mol | 94.11 g/mol |

| pKa (of conjugate acid) | 6.82 - 6.86[1][2][3] | 6.0 - 6.04[1][4] | 9.17[1][3] |

| Melting Point (°C) | 54 - 60[5][6][7] | 60 - 65[8][9][10][11] | 155 - 161[1][12] |

| Boiling Point (°C) | 204 - 210.6[5][6][13][14] | 248 - 252[4][8][9][13] | 273 - 274[1][12] |

| LogP (octanol/water) | 0.48 - 0.53[2][12] | ~0.11[4][15] | ~0.32[2] |

| Dipole Moment (Debye) | ~2.08 D[16] | ~3.11 D[15] | 3.90 - 4.4 D[2][17] |

| Water Solubility | Very Soluble (>100 g/100mL at 20°C)[7][12] | Very Soluble (>100 g/100mL)[4][10] | Soluble (11.2 g/100mL at 20°C)[1] |

Key Physicochemical Insights and Relationships

The electronic interplay between the nitrogen heteroatom in the pyridine ring and the exocyclic amino group dictates the observed trends in basicity (pKa) and polarity (dipole moment).

Tautomerism of 2-Aminopyridine

Notably, 2-aminopyridine can exist in equilibrium with its tautomeric imino form, 1,2-dihydropyridin-2-imine. While the amino form is predominant, the existence of the imino tautomer can influence its reactivity and hydrogen bonding patterns.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following sections detail the standard methodologies for key experiments.

General Experimental Workflow

A systematic approach is crucial for the reliable characterization of a chemical substance. The workflow ensures that foundational properties are established before more complex analyses are undertaken.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a solid substance melts, which is an indicator of purity.[3][6][14][18]

-

Apparatus : Melting point apparatus, capillary tubes (sealed at one end), thermometer.

-

Procedure :

-

Sample Preparation : Ensure the crystalline sample is thoroughly dry and finely powdered.

-

Loading : Tap the open end of a capillary tube into the sample powder. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[6][14][18]

-

Measurement :

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

For a preliminary measurement, heat the sample rapidly to get an approximate melting range.[6]

-

For an accurate measurement, prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point.[6][14]

-

Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[6]

-

-

Recording : Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a transparent liquid (T2). The melting point is reported as the range T1-T2.

-

pKa Determination (Potentiometric Titration)

This protocol determines the pKa by measuring pH changes in a solution of the aminopyridine upon the addition of a titrant (acid or base).[7][19][20]

-

Apparatus : Calibrated pH meter with electrode, magnetic stirrer and stir bar, burette, beaker.

-

Reagents : 0.1 M HCl, 0.1 M NaOH, 0.15 M KCl (to maintain constant ionic strength), deionized water, aminopyridine sample.[7][20]

-

Procedure :

-

Calibration : Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[7]

-

Sample Preparation : Prepare a dilute solution of the aminopyridine sample (e.g., 1 mM in a 20 mL solution) containing 0.15 M KCl.[7][20]

-

Titration :

-

Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Make the solution acidic (pH ~2) by adding 0.1 M HCl.[7][20]

-

Titrate the solution by adding small, precise increments of 0.1 M NaOH from the burette.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration until the pH reaches ~12.

-

-

Analysis : Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve. For more precise results, a derivative plot (ΔpH/ΔV vs. V) can be used to identify the equivalence point.

-

Solubility and LogP Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining both aqueous solubility and the octanol-water partition coefficient (LogP).[8][16][21][22]

-

Apparatus : Scintillation vials or flasks with screw caps, orbital shaker in a temperature-controlled environment, centrifuge, analytical balance, UV-Vis spectrophotometer or HPLC.

-

Reagents : Deionized water, n-octanol, aminopyridine sample.

-

Procedure for Aqueous Solubility :[16][17][22][23]

-

Preparation : Add an excess amount of the solid aminopyridine to a vial containing a known volume of deionized water.

-

Equilibration : Seal the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation : After shaking, allow the vials to stand. Centrifuge the samples to pellet the excess undissolved solid.

-

Quantification : Carefully remove an aliquot of the clear, supernatant aqueous layer. Dilute the aliquot appropriately and determine its concentration using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC). The measured concentration is the aqueous solubility.

-

-

Procedure for LogP Determination :[8][21][24][25][26]

-

Solvent Saturation : Pre-saturate the n-octanol with water and the water (or a pH 7.4 buffer) with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Partitioning : Add a known, non-saturating amount of the aminopyridine to a vial containing known volumes of the pre-saturated n-octanol and aqueous phases.

-

Equilibration : Seal the vial and shake for a sufficient time (e.g., 1-24 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation : Centrifuge the vial to ensure complete separation of the two layers.

-

Quantification : Carefully sample each phase and determine the concentration of the aminopyridine in both the n-octanol ([solute]oct) and aqueous ([solute]aq) layers using an appropriate analytical method.

-

Calculation : The partition coefficient (P) is the ratio of the concentrations. LogP is the base-10 logarithm of this ratio: LogP = log₁₀ ([solute]oct / [solute]aq)

-

References

- 1. 4-Aminopyridine, 98% | Fisher Scientific [fishersci.ca]

- 2. 4-aminopyridine [stenutz.eu]

- 3. westlab.com [westlab.com]

- 4. 3-Aminopyridine | 462-08-8 [chemicalbook.com]

- 5. 4-Aminopyridine(504-24-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. jk-sci.com [jk-sci.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 9. nbinno.com [nbinno.com]

- 10. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

- 11. 3-Aminopyridine | 462-08-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. 4-Amino pyridine, 99% 504-24-5 India [ottokemi.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 3-aminopyridine [stenutz.eu]

- 16. enamine.net [enamine.net]

- 17. bioassaysys.com [bioassaysys.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. enamine.net [enamine.net]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. LogP / LogD shake-flask method [protocols.io]

- 22. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 23. downloads.regulations.gov [downloads.regulations.gov]

- 24. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 25. researchgate.net [researchgate.net]

- 26. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-Aminopyridine Derivatives from Pyridine N-Oxides

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine moiety is a crucial pharmacophore found in a wide array of medicinally important compounds. Its synthesis from readily available pyridine N-oxides offers a versatile and often milder alternative to traditional methods like the Chichibabin amination. This technical guide provides an in-depth overview of the core synthetic strategies for converting pyridine N-oxides to their 2-amino derivatives, complete with detailed experimental protocols, quantitative data for comparative analysis, and mechanistic visualizations.

Introduction

Pyridine N-oxides serve as activated precursors for the introduction of nucleophiles at the C2 and C4 positions of the pyridine ring. The N-oxide functionality enhances the electrophilicity of these positions, facilitating nucleophilic attack. Subsequent rearomatization and, if necessary, deprotection steps lead to the desired 2-aminopyridine derivatives. This guide will explore several key methodologies, including reactions with isocyanides, amination via tosyl chloride activation, one-pot procedures with tosyl anhydride and tert-butylamine, the use of phosphonium salts as activators, and the application of saccharin as an ammonia surrogate.

Amination via Reaction with Activated Isocyanides

A practical and efficient method for the synthesis of substituted 2-aminopyridines involves the reaction of pyridine N-oxides with activated isocyanides. This one-pot, two-step process can achieve high yields and tolerates a variety of functional groups, including those that are sensitive to harsher reaction conditions.[1][2][3] The reaction proceeds through an isolable N-formylaminopyridine intermediate, which is then hydrolyzed to the final 2-aminopyridine.[1]

Experimental Protocol: General Procedure for the 2-Amination of Pyridine N-Oxides with Isocyanides[1]

A mixture of the pyridine N-oxide (1.0 equiv), isocyanide (1.0 equiv), and trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.0 equiv) in a 3:1 mixture of acetonitrile (MeCN) and N,N-dimethylformamide (DMF) (0.1 M based on the N-oxide) is prepared in a microwave reaction tube. The mixture is stirred and irradiated in a microwave reactor at 150 °C for 15 minutes. After cooling, 1 M aqueous hydrochloric acid (HCl) and tetrahydrofuran (THF) are added, and the mixture is stirred at 50 °C until the conversion of the formamide intermediate to the aminopyridine is complete. The product is then extracted, dried, and purified by chromatography.

Quantitative Data

| Pyridine N-Oxide (Substituent) | Isocyanide | Product | Yield (%) | Reference |

| 4-CO₂Me | Benzyl | Methyl 2-(benzylamino)isonicotinate | 45 | [1] |

| 3-Cl | Benzyl | 2-(Benzylamino)-3-chloropyridine | 65 | [1] |

| 3-CN | Benzyl | 2-(Benzylamino)-3-cyanopyridine | 76 | [1] |

| 3-NO₂ | Benzyl | 2-(Benzylamino)-3-nitropyridine | 68 | [1] |

| Unsubstituted | Benzyl | 2-(Benzylamino)pyridine | 55 | [1] |

| 4-CO₂Me | p-Tolylsulfonylmethyl | Methyl 2-aminoisonicotinate | 84 | [1] |

Reaction Mechanism

The proposed mechanism involves the initial activation of the pyridine N-oxide by the isocyanide, followed by an intramolecular cyclization and rearrangement to form the N-formylaminopyridine intermediate. Subsequent acid-catalyzed hydrolysis yields the final 2-aminopyridine.

Caption: Reaction of Pyridine N-Oxide with Isocyanide.

Amination using Tosyl Chloride and an Amine Source

Activation of the pyridine N-oxide with an electrophilic reagent like tosyl chloride (TsCl) makes the C2 position susceptible to nucleophilic attack by an amine. This can be achieved using various nitrogen nucleophiles, including potassium phthalimide followed by hydrolysis, or directly with a primary amine like tert-butylamine.

Tosyl Chloride and Potassium Phthalimide

This method provides a mild and efficient route to primary 2-aminopyridines. The use of potassium phthalimide as the nitrogen source followed by hydrazinolysis is a well-established procedure for introducing a primary amino group.[4]

To a solution of the polypyridyl di-N-oxide in acetonitrile (ACN, 0.05 M), potassium phthalimide (2.5 equiv), tosyl chloride (2.5 equiv), and triethylamine (TEA, 2.5 equiv) are added. The reaction is stirred at room temperature. After completion, the solvent is removed, and the residue is treated with hydrazine hydrate (5.0 equiv) at 80 °C for 24 hours to cleave the phthalimide group. The product is then isolated and purified.

One-Pot Amination with Tosyl Anhydride (Ts₂O) and tert-Butylamine

A highly efficient, one-pot procedure for the 2-amination of pyridines and quinolines involves the use of p-toluenesulfonic anhydride (Ts₂O) as the activator and tert-butylamine (t-BuNH₂) as the amine source, followed by in situ deprotection with trifluoroacetic acid (TFA).[5][6] This method offers high yields and excellent regioselectivity for the 2-amino product.[7]

To a solution of the pyridine N-oxide in a suitable solvent such as trifluorotoluene, tosyl anhydride (Ts₂O) and tert-butylamine (t-BuNH₂) are added at low temperature. The reaction is allowed to proceed to completion. Trifluoroacetic acid (TFA) is then added directly to the reaction mixture to effect the in situ deprotection of the tert-butyl group. The 2-aminopyridine product is then isolated and purified.

| Pyridine N-Oxide (Substituent) | Yield (%) | Reference |

| Unsubstituted | 95 | [5] |

| 3-Me | 92 | [5] |

| 4-Me | 94 | [5] |

| 4-OMe | 91 | [5] |

| 4-Cl | 85 | [5] |

| 4-CO₂Et | 82 | [5] |

| Quinoline N-Oxide | 93 | [5] |

| Isoquinoline N-Oxide | 88 | [5] |

Reaction Workflow

Caption: One-pot 2-amination workflow.

PyBroP-Mediated Amination

The use of phosphonium salts, such as bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP), as activators offers a mild and general method for the synthesis of 2-aminopyridines from their corresponding N-oxides.[8][9] This approach is presented as a mild alternative to traditional SₙAr chemistry and is effective for a variety of amines and heterocyclic N-oxides.[10][11]

Experimental Protocol: General Procedure for PyBroP-Mediated Amination[13]

To a solution of the pyridine N-oxide and the amine in a suitable solvent, PyBroP is added. The reaction is typically carried out at room temperature. Upon completion, the reaction is worked up, and the 2-aminopyridine derivative is isolated and purified.

Scope of PyBroP-Mediated Amination

This method is compatible with a wide range of unhindered aliphatic amines and also works with heterocyclic amines like imidazoles and pyrazoles.[12]

Amination using Saccharin as an Ammonium Surrogate

For the regioselective amination of unsymmetrical 3,5-disubstituted pyridine N-oxides, a process utilizing the inexpensive and readily available saccharin as an ammonium surrogate has been developed.[13] This method achieves high conversions under mild conditions, and the resulting saccharin adduct can be cleaved in a one-pot fashion to yield the primary aminopyridine.

Experimental Protocol: General Procedure using Saccharin[14]

The pyridine N-oxide (1.0 equiv) is combined with saccharin (1.1 equiv) and slurried in dichloromethane (CH₂Cl₂). Diisopropylethylamine (iPr₂EtN, 2.0 equiv) is added, and the mixture is cooled to 0 °C. A solution of tosyl chloride (1.2 equiv) in CH₂Cl₂ is then added, and the reaction is stirred at 0 °C for 3 hours. For deprotection, aqueous HCl or H₂SO₄ can be added directly to the reaction mixture to afford the primary aminopyridine.

Quantitative Data for Saccharin Method

| Pyridine N-Oxide (Substituents) | Major Regioisomer | Regioisomeric Ratio (2- vs 6-) | Conversion (%) | Isolated Yield (%) | Reference |

| 3-OPh, 5-SPh | 2-amino | >99:1 | >99 | 85 | [13] |

| 3-Br, 5-OPh | 2-amino | >99:1 | >99 | 75 | [13] |

| 3-Br, 5-SPh | 6-amino | 1:1.7 | 93 | - | [13] |

| 3-OMe | 2-amino | 2.3:1 | 65 | - | [13] |

Vicarious Nucleophilic Substitution (VNS) of Hydrogen

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic rings. In the context of pyridine N-oxides, particularly those bearing electron-withdrawing groups, VNS can be employed for amination.[14][15] The reaction involves the addition of a nucleophile containing a leaving group at the nucleophilic center, followed by base-induced β-elimination of this leaving group to afford the substituted product.[16][17]

Reaction Mechanism of VNS

Caption: General Mechanism of VNS on Pyridine N-Oxide.

Aminating agents such as hydroxylamine hydrochloride, 4-amino-1,2,4-triazole, and 1,1,1-trimethylhydrazinium iodide have been successfully used in the VNS amination of nitropyridine N-oxides, with yields ranging from 64% to over 90%.[15]

Conclusion

The synthesis of 2-aminopyridine derivatives from pyridine N-oxides encompasses a range of versatile and efficient methodologies. The choice of method depends on factors such as the substitution pattern of the starting material, the desired amine substituent, and the tolerance of other functional groups present in the molecule. The methods outlined in this guide, from the use of isocyanides to VNS, provide a powerful toolkit for researchers and drug development professionals to access this important class of compounds. The provided experimental protocols and quantitative data serve as a practical resource for the implementation of these synthetic strategies in the laboratory.

References

- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acs.figshare.com [acs.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. A general and efficient 2-amination of pyridines and quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A General and Efficient 2-Amination of Pyridines and Quinolines [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mild addition of nucleophiles to pyridine-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. PyBroP-mediated nucleophilic addition of oxindoles with pyridine N-oxides to access 3-pyridyl-3,3-disubstituted oxindoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Amination of Aminonitropyridine and Its N-Oxide via Vicarious Nucleophilic Substitution of Hydrogen [yyhx.ciac.jl.cn]

- 16. Vicarious Nucleophilic Substitution [organic-chemistry.org]

- 17. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]

2-Aminopyridine: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

2-Aminopyridine stands as a cornerstone in synthetic organic chemistry, serving as a readily available and highly versatile building block for the construction of a diverse array of nitrogen-containing heterocyclic compounds. Its unique bifunctional nature, possessing both a nucleophilic amino group and a basic pyridine ring nitrogen, allows for a multitude of cyclization strategies, leading to fused ring systems of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthetic utility of 2-aminopyridine as a precursor for key heterocyclic scaffolds, including imidazo[1,2-a]pyridines, pyrido[1,2-a]pyrimidines, and triazolo[1,5-a]pyridines. Detailed experimental protocols, quantitative data, and visualizations of reaction workflows and relevant biological signaling pathways are presented to facilitate further research and development in this field.

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a prominent class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The synthesis of this scaffold from 2-aminopyridine is well-established and can be achieved through various methodologies.

Condensation with α-Haloketones

A classical and widely employed method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridine with α-haloketones. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen followed by an intramolecular cyclization and dehydration.

Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-imidazo[1,2-a]pyridines

To a solution of 2-aminopyridine (1 mmol) in ethanol (5 mL), the desired substituted phenacyl bromide (1 mmol) and a catalytic amount of a reusable copper silicate catalyst (10 mol%) are added. The reaction mixture is refluxed and the progress is monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase. Upon completion of the reaction, the mixture is filtered to recover the catalyst and then poured over crushed ice to precipitate the solid product. The crude product is then recrystallized from an appropriate solvent to afford the pure 2-aryl-imidazo[1,2-a]pyridine.[1]

Table 1: Synthesis of Imidazo[1,2-a]pyridine Derivatives via Condensation with α-Haloketones.

| Entry | 2-Aminopyridine Derivative | α-Haloketone | Product | Yield (%) |

| 1 | 2-Aminopyridine | 2-Bromoacetophenone | 2-Phenylimidazo[1,2-a]pyridine | 92 |

| 2 | 2-Amino-4-methylpyridine | 2-Bromo-4'-methylacetophenone | 2-(p-Tolyl)-7-methylimidazo[1,2-a]pyridine | 88 |

| 3 | 2-Amino-5-chloropyridine | 2-Bromo-4'-chloroacetophenone | 2-(4-Chlorophenyl)-6-chloroimidazo[1,2-a]pyridine | 95 |

| 4 | 2-Aminopyridine | 2-Bromo-4'-nitroacetophenone | 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine | 85 |

Multicomponent Reactions (MCRs)

Multicomponent reactions offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines from 2-aminopyridine, an aldehyde, and an isocyanide.